Phenanthro[1,10-cd][1,2]dithiole
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Overview
Description
Phenanthro[1,10-cd][1,2]dithiole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a phenanthrene core and two sulfur atoms, forming a dithiole ring. The presence of sulfur atoms imparts unique electronic properties to the compound, making it a valuable subject of study for various scientific applications .
Preparation Methods
The synthesis of Phenanthro[1,10-cd][1,2]dithiole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenanthrene-9,10-dione with Lawesson’s reagent, which facilitates the formation of the dithiole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes .
Chemical Reactions Analysis
Phenanthro[1,10-cd][1,2]dithiole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to thiols .
Scientific Research Applications
Phenanthro[1,10-cd][1,2]dithiole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Phenanthro[1,10-cd][1,2]dithiole exerts its effects is primarily related to its electronic properties. The sulfur atoms in the dithiole ring contribute to the compound’s ability to participate in electron transfer reactions. This makes it an effective electron donor or acceptor in various chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through electron transfer mechanisms .
Comparison with Similar Compounds
Phenanthro[1,10-cd][1,2]dithiole can be compared to other similar compounds, such as:
Phenanthro[1,10-cd][1,2]diselenole: This compound is similar in structure but contains selenium atoms instead of sulfur.
Tetrathio- and tetraseleno-phenanthrenes: These compounds have multiple sulfur or selenium atoms and are used as electron donors in various applications.
The uniqueness of this compound lies in its specific electronic properties, which are influenced by the sulfur atoms in the dithiole ring. This makes it particularly valuable for applications requiring precise control over electron transfer processes .
Properties
IUPAC Name |
10,11-dithiatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S2/c1-2-5-10-9(4-1)8-13-14-11(10)6-3-7-12(14)15-16-13/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNIHMCQNLMCTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)SSC4=CC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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